4-(2-Chloro-4-formyl-phenoxy)-benzamide
Description
4-(2-Chloro-4-formyl-phenoxy)-benzamide is a benzamide derivative characterized by a phenoxy group substituted with chlorine (Cl) at the 2-position and a formyl (CHO) group at the 4-position of the benzene ring. The benzamide moiety (C₆H₅CONH₂) provides a rigid aromatic backbone, while the substituted phenoxy group introduces distinct electronic and steric properties.
Properties
Molecular Formula |
C14H10ClNO3 |
|---|---|
Molecular Weight |
275.68 g/mol |
IUPAC Name |
4-(2-chloro-4-formylphenoxy)benzamide |
InChI |
InChI=1S/C14H10ClNO3/c15-12-7-9(8-17)1-6-13(12)19-11-4-2-10(3-5-11)14(16)18/h1-8H,(H2,16,18) |
InChI Key |
XEDXRTCYUMVXMH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)OC2=C(C=C(C=C2)C=O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Structural Features:
- Benzamide core : Provides hydrogen-bonding capacity via the amide group.
- Phenoxy substituent: Modifies solubility and reactivity.
- Electron-withdrawing groups : The Cl and CHO groups enhance electrophilicity, influencing reactivity in coupling or substitution reactions.
Synthetic routes for analogous compounds often involve Ullmann-type coupling or nucleophilic aromatic substitution, as seen in the synthesis of 4-(benzyloxy)-3-phenethoxybenzaldehyde derivatives (). Characterization typically employs IR, NMR, and MS (), though overlapping signals in aromatic regions complicate spectral analysis ().
Structural Analogues and Substituent Effects
The properties of benzamide derivatives are highly dependent on substituent type and position. Below is a comparative analysis with structurally related compounds:
Table 1: Structural and Functional Group Comparisons
*Estimated based on analogous structures.
Key Observations:
- Electron-withdrawing vs. electron-donating groups: The formyl group in this compound enhances electrophilicity compared to methoxy or methyl substituents in and . This increases reactivity in nucleophilic addition or condensation reactions.
- Steric effects : Bulky substituents (e.g., trifluoropropyl in ) reduce solubility in polar solvents but improve metabolic stability in drug design.
- Hydrogen-bonding capacity : The amide group enables intermolecular interactions critical for crystal packing () and binding to biological targets.
Spectroscopic and Physicochemical Properties
Table 2: Spectral Data Comparisons
*Predicted based on analogous compounds ().
Key Findings:
- Formyl group detection: The aldehyde proton (~9.8 ppm in ¹H-NMR) and carbonyl carbon (~190 ppm in ¹³C-NMR) are diagnostic for this compound.
- Overlap in aromatic regions: Similar to fluorinated benzamides (), signal overlap complicates assignment without advanced techniques like COSY or NOESY.
- Crystallography : Single-crystal X-ray studies (e.g., ) reveal planar amide groups and hydrogen-bonded networks, which stabilize crystal structures.
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